(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
Description
The compound "(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone" features a hybrid structure combining a dihydroisoquinoline core with dimethoxy substituents at positions 6 and 7, linked via a methanone bridge to a 5-(thiophen-2-yl)-1H-pyrazole moiety.
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-12-5-6-22(11-13(12)9-17(16)25-2)19(23)15-10-14(20-21-15)18-4-3-7-26-18/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYEUZLJVTPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC(=C3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone typically begins with the formation of its core structures:
Isoquinoline Derivative: : Synthesis starts with an isoquinoline precursor, often through a Pictet-Spengler reaction involving a substituted phenethylamine and an aldehyde under acidic conditions.
Pyrazole Formation: : The pyrazole ring can be synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Coupling and Functional Group Incorporation: : The thiophene moiety is then introduced via a coupling reaction, such as a Suzuki or Stille coupling, which uses palladium catalysts under inert conditions. Final steps involve functional group modifications to incorporate the methanone group, usually through oxidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production would likely involve optimizing reaction conditions to improve yield and reduce costs. Continuous flow chemistry and catalytic processes could be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Formation of the Pyrazole-Thiophene Moiety
The 5-(thiophen-2-yl)-1H-pyrazol-3-yl group is synthesized via:
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Cyclocondensation : Reaction of thiophene-2-carbaldehyde with hydrazines under acidic or basic conditions to form the pyrazole ring .
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Cross-Coupling : Suzuki–Miyaura coupling may introduce thiophene substituents to pre-formed pyrazole intermediates.
Methanone Bridge Formation
The central methanone bridge is constructed via Friedel–Crafts acylation or nucleophilic acyl substitution :
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Acylation : Reaction of the dihydroisoquinoline nitrogen with an acyl chloride (e.g., 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride) in the presence of a base like i-Pr₂EtN .
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Coupling Reagents : Use of EDC/HOBt or DCC/DMAP for amide bond formation between carboxylic acid and amine precursors .
Key Reaction Conditions and Catalysis
Stereoselective Modifications
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Asymmetric Catalysis : Chiral Lewis bases like (R)-benzotetramisole induce enantioselectivity in cycloaddition reactions, achieving 94:6 exo/endo selectivity in related pyrazolidinone syntheses .
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Chiral HPLC : Enantiomeric excess (e.g., 89–91% ee) is confirmed using CHIRALPAK® columns .
Functional Group Reactivity
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Methoxy Groups : Resist nucleophilic substitution under mild conditions but undergo demethylation with strong acids (e.g., HBr/AcOH) .
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Pyrazole Nitrogen : Participates in alkylation or acylation reactions, enabling further derivatization .
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Thiophene Ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position).
Stability and Degradation Pathways
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Hydrolytic Stability : The methanone bridge is stable in aqueous NaHCO₃ but may hydrolyze under strongly acidic or basic conditions .
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Oxidation : The dihydroisoquinoline core oxidizes to isoquinoline derivatives upon exposure to strong oxidants (e.g., KMnO₄) .
Comparative Analysis of Analogous Compounds
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in coordination chemistry, potentially influencing catalytic activity.
Material Science: : Its structural motifs can be explored for designing new organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for certain enzymes, offering pathways for drug development.
Antimicrobial Activity: : Its heterocyclic structure might exhibit antibacterial or antifungal properties.
Medicine
Drug Development: : As a lead compound for developing new therapeutics targeting specific biological pathways.
Industry
Dyes and Pigments:
Organic Electronics: : Could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Specific enzymes or receptors that the compound binds to or inhibits.
Pathways Involved: : Inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key structural analogs include:
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .
- Compound 9a: 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide .
Key Structural Differences :
Electronic and Steric Considerations
- Thiophene vs.
- Dihydroisoquinoline vs. Pyridine: The partially saturated isoquinoline core may reduce steric hindrance compared to fully aromatic systems, favoring conformational flexibility .
Research Findings and Implications
- Structural Optimization: The target compound’s design merges features from both dihydroisoquinoline (rigidity, lipophilicity) and pyrazole-thiophene (bioactivity) motifs, suggesting a tailored approach for CNS-targeted therapies.
- Synthetic Challenges: The methanone bridge and dimethoxy groups may require stringent reaction conditions to avoid side products, as seen in analogous syntheses .
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features an isoquinoline moiety combined with a pyrazole derivative, suggesting a diverse pharmacological profile. This article reviews the biological activity of this compound based on existing research and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- An isoquinoline core, which is known for various biological activities.
- A pyrazole ring, which has been associated with anti-inflammatory and anti-cancer properties.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of methoxy groups in the isoquinoline structure enhances the ability to scavenge free radicals, potentially protecting cells from oxidative stress .
Antimicrobial Effects
Compounds related to this structure have shown antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of isoquinoline can inhibit bacterial growth, suggesting that our compound may have similar properties .
Anti-inflammatory Activity
The pyrazole component is linked to anti-inflammatory effects. Compounds containing pyrazole rings have been reported to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .
Case Studies
- Anticancer Potential : In vitro studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. A derivative similar to our compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Neuroprotective Effects : Some studies suggest that compounds with isoquinoline structures may protect neurons from oxidative damage. This neuroprotective activity could be beneficial in treating neurodegenerative diseases .
Synthesis and Interaction Studies
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route may include:
- Formation of the isoquinoline core via cyclization.
- Introduction of the pyrazole moiety through nucleophilic substitution.
Interaction studies are crucial for understanding how this compound engages with biological targets. Techniques such as molecular docking and receptor binding assays can elucidate its mechanism of action .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Quinoline backbone | Antimicrobial |
| Isoquinoline derivatives | Isoquinoline core | Anticancer |
| Pyrazole derivatives | Pyrazole ring | Anti-inflammatory |
These comparisons highlight the unique aspects of our compound while also emphasizing shared functionalities that may contribute to its bioactivity.
Q & A
Q. How can cross-disciplinary approaches (e.g., chemo-informatics, environmental chemistry) enhance research outcomes?
- Methodology : Integrate QSAR models (e.g., using MOE or Schrödinger) to correlate structural features with bioactivity or environmental persistence. and demonstrate combining synthetic chemistry with ecological risk assessment or molecular biology . Collaborate with computational labs to leverage machine learning for reaction optimization or toxicity prediction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
